



In Vivo Administration of MT-802 in Mouse Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	MT-802	
Cat. No.:	B10818691	Get Quote

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Introduction

MT-802 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] As a bifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This mechanism of action makes it a promising candidate for overcoming resistance to conventional BTK inhibitors, particularly the C481S mutation frequently observed in chronic lymphocytic leukemia (CLL).[4][5] MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in in vitro settings.[4][5]

However, preclinical studies have revealed that **MT-802** possesses suboptimal pharmacokinetic properties in mice, characterized by high clearance and a short half-life, rendering it challenging for in vivo applications.[6] This has led to the development of next-generation BTK degraders with improved in vivo suitability.

These application notes provide a comprehensive overview of the available data on **MT-802**, including its mechanism of action, in vitro efficacy, and the critical pharmacokinetic data that have limited its in vivo use. Additionally, we present protocols for in vitro handling and a summary of a comparative in vivo study where **MT-802** was used as a reference compound.



Data Presentation

In Vitro Efficacy of MT-802

Parameter	Cell Line/Target	Value	Reference
DC₅₀ (Degradation)	Wild-Type BTK	~15 nM	[4]
DC50 (Degradation)	C481S Mutant BTK	~15 nM	[4]
IC50 (Inhibition)	Wild-Type BTK	~50 nM	[4]
IC50 (Inhibition)	C481S Mutant BTK	~20 nM	[4]
Maximal Degradation	BTK in cells	>99% at 250 nM	[4]

Pharmacokinetic Properties of MT-802 in Mice

Parameter	- Value	Conclusion	Reference
Clearance	1662 mL/min/kg	Too high for sustained in vivo exposure	[6]
**Half-life (t1,2) **	0.119 h	Too short for meaningful therapeutic effect	[6]

Comparative In Vivo Study: MT-802 vs. Other BTK-Targeting Agents

In a study comparing various BTK-targeting compounds in murine xenograft models with wild-type or C481S mutant BTK-expressing TMD-8 cells, the orally bioavailable PROTAC UBX-382 demonstrated superior tumor growth inhibition compared to ibrutinib, ARQ-531, and MT-802.[1] [7][8] While specific dosing and administration details for the MT-802 arm were not the focus of the publication, this study highlights the in vivo challenges of MT-802.

Experimental Protocols In Vitro BTK Degradation Assay



Objective: To determine the concentration-dependent degradation of BTK by **MT-802** in a cellular context.

Materials:

- Target cells (e.g., TMD-8, or HEK293 cells transiently expressing WT or mutant BTK)
- MT-802
- Cell culture medium and supplements
- Lysis buffer
- Primary antibodies (anti-BTK, anti-pBTK Y223, anti-GAPDH)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blot equipment

Protocol:

- Cell Seeding: Seed target cells in appropriate culture plates and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of MT-802 in cell culture medium. Treat the
 cells with varying concentrations of MT-802 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified
 duration (e.g., 24 hours).
- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
- Western Blotting:



- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer.
- Incubate the membrane with primary antibodies against BTK, phosphorylated BTK (Y223), and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the BTK and pBTK levels to the loading control. Calculate the DC₅₀ value, which is the concentration of **MT-802** that induces 50% degradation of the target protein.

Formulation of MT-802 for In Vivo (Reference/Comparative) Studies

Note: Due to the poor pharmacokinetic profile of **MT-802**, this formulation is intended for comparative or reference purposes in short-term studies rather than for efficacy evaluation.

Materials:

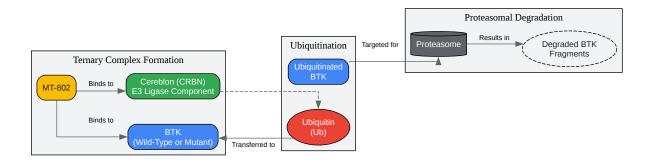
- MT-802
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile water (ddH₂O) or saline

Protocol for a 1 mL Working Solution:



- Prepare a 100 mg/mL stock solution of MT-802 in fresh, high-quality DMSO.
- In a sterile tube, add 50 μL of the 100 mg/mL MT-802 stock solution to 400 μL of PEG300.
- Mix thoroughly until the solution is clear.
- Add 50 μL of Tween 80 to the mixture and mix until clear.
- Add 500 μL of sterile water or saline to bring the final volume to 1 mL.
- The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
- This working solution should be prepared fresh immediately before administration.

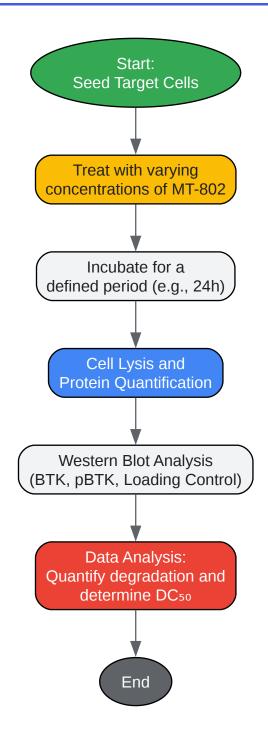
Visualizations



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Caption: Mechanism of action of MT-802 as a BTK PROTAC degrader.

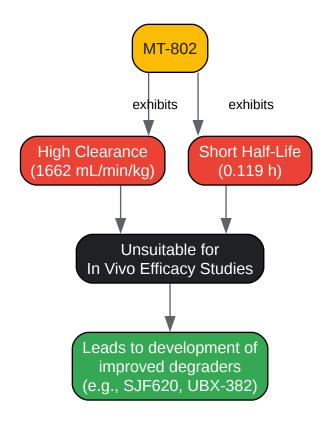




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Caption: Experimental workflow for in vitro BTK degradation assay.





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Caption: Pharmacokinetic limitations of **MT-802** for in vivo use.

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